2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and materials science. This compound features a unique structure that includes a chlorobenzyl group, a pyridinyl group, and a chromeno-pyrrole-dione core, making it an interesting subject for research and development.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O3/c24-17-7-3-1-5-15(17)13-26-20(14-9-11-25-12-10-14)19-21(27)16-6-2-4-8-18(16)29-22(19)23(26)28/h1-12,20H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROFTUFDLAZZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=NC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Chromeno[2,3-c]pyrrole-3,9-Dione Core Formation
The chromeno[2,3-c]pyrrole-3,9-dione scaffold is synthesized via a one-pot multicomponent reaction (MCR) involving three key components:
- Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate as the diketone precursor.
- Pyridine-4-carbaldehyde to introduce the 1-(pyridin-4-yl) substituent.
- 2-Chlorobenzylamine to incorporate the 2-(2-chlorobenzyl) group.
General Reaction Procedure
Reagents and Stoichiometry :
Reaction Conditions :
Workup :
Table 1: Reaction Parameters and Outcomes
Optimization of Reaction Conditions
Temperature and Time Dependence
Solvent and Catalytic Effects
Substituent Effects
- Pyridin-4-yl Group : The electron-withdrawing nature of the pyridine ring accelerates imine formation but may require extended reflux for complete cyclization.
- 2-Chlorobenzyl Group : The chloro substituent’s steric hindrance slightly reduces reaction efficiency compared to unsubstituted benzylamines.
Characterization and Analytical Data
Spectroscopic Characterization
Infrared (IR) Spectroscopy :
¹H Nuclear Magnetic Resonance (NMR) :
Melting Point : 220–223°C (decomposition observed above 225°C).
Table 2: Key ¹H NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridin-4-yl (ortho) | 8.26–8.40 | Doublet | 2H |
| Pyridin-4-yl (meta) | 7.09–7.10 | Doublet | 2H |
| Chromeno-pyrrole CH₂ | 4.14 | Singlet | 2H |
| 2-Chlorobenzyl CH₂ | 4.50–4.60 | Multiplet | 2H |
| 2-Chlorobenzyl aromatic | 7.30–7.50 | Multiplet | 4H |
Comparative Analysis of Synthetic Approaches
Alternative Routes Considered
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Cyclization: Further cyclization reactions can modify the core structure, potentially leading to new derivatives with unique properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and hydrogen gas (H2) with a catalyst.
Substitution Reagents: Halides, alkylating agents, and acylating agents.
Cyclization Conditions: Acidic or basic catalysts, elevated temperatures, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including:
- Nucleophilic Substitution Reactions : The chlorobenzyl group can be replaced with various nucleophiles.
- Cyclization Reactions : The compound can undergo cyclization to form derivatives with enhanced properties.
Table 1: Synthetic Routes for 2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Reaction with pyridinyl derivatives to form the final product. |
| Cyclization | Formation of the chromeno-pyrrole-dione core under acidic/basic conditions. |
| Oxidation/Reduction | Modifying functional groups to enhance reactivity or stability. |
Medicine
The compound has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Studies suggest that it may inhibit specific enzymes involved in inflammatory pathways.
- Antimicrobial Properties : Exhibits activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Activity Type | Findings |
|---|---|
| Antioxidant | Demonstrated significant free radical scavenging ability. |
| Antimicrobial | MIC values between 3.12 to 12.5 µg/mL against various bacteria. |
| Antitumor | Inhibits tumor cell growth in vitro; 50% reduction in viability at 10 µM. |
Materials Science
In materials science, this compound is explored for its applications in developing advanced materials:
- Organic Semiconductors : Its electronic properties make it suitable for use in organic electronics.
- Photovoltaic Materials : Potential applications in solar energy conversion technologies.
Study on Antitumor Activity
A recent study evaluated the antitumor efficacy of this compound against human ovarian cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong potential for cancer therapy .
Antimicrobial Evaluation
In vitro tests demonstrated that derivatives of this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL . These findings support its development as a lead compound for new antibiotics.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes, receptors, and proteins, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA or RNA could result in anti-cancer properties by interfering with cell replication and growth.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobenzyl)pyridine: Shares the chlorobenzyl and pyridinyl groups but lacks the chromeno-pyrrole-dione core.
Thieno[3,4-c]pyrrole-4,6-dione: Contains a similar pyrrole-dione core but with a thieno group instead of the chromeno group.
Naphtho[2,3-c]thiophene-4,9-dione: Features a naphtho-thiophene core, differing from the chromeno-pyrrole-dione structure.
Uniqueness
2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and core structure This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds
Biological Activity
The compound 2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is part of a class of compounds known for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a chromeno-pyrrole framework that is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds within the chromeno[2,3-c]pyrrole family exhibit a range of biological activities, including:
- Antioxidant Activity : These compounds have demonstrated the ability to scavenge free radicals, thus potentially protecting cells from oxidative stress .
- Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains, suggesting potential as antibacterial agents .
- Antitumor Activity : Certain chromeno derivatives have been studied for their effects on tumor cell lines, indicating a role in cancer therapy .
The biological mechanisms through which 2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Cell Signaling Pathways : It could influence pathways such as apoptosis and cell cycle regulation.
- Interaction with DNA : Some studies suggest that pyrrole-based compounds can intercalate with DNA, affecting replication and transcription processes.
Antioxidant Activity
A study demonstrated that derivatives of chromeno[2,3-c]pyrrole exhibited significant antioxidant activity through DPPH radical scavenging assays. The results indicated that these compounds could reduce oxidative damage in cellular models .
Antimicrobial Studies
In vitro evaluations showed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL. These findings highlight its potential as a lead compound for developing new antibiotics .
Antitumor Efficacy
In cancer research, derivatives similar to 2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione were found to inhibit the growth of various tumor cell lines effectively. For example, one study reported a 50% reduction in cell viability at concentrations as low as 10 µM in human ovarian cancer cells .
Case Studies
Q & A
Basic Research Questions
What are the standard synthetic routes for 2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The synthesis typically involves multicomponent reactions (MCRs) or stepwise condensation. A common approach includes:
- Step 1: Condensation of substituted benzaldehydes (e.g., 2-chlorobenzaldehyde) with primary amines (e.g., pyridin-4-ylamine) under basic conditions to form intermediates.
- Step 2: Cyclization with chromene precursors (e.g., methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate) via nucleophilic attack to assemble the fused chromeno-pyrrole core .
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization to isolate the final compound .
Key Factors: Solvent polarity (e.g., ethanol or dioxane) and temperature (40–80°C) significantly influence reaction efficiency and yield .
How is the compound characterized to confirm structural integrity?
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Identifies aromatic protons (δ 6.5–8.5 ppm for pyridine and chlorobenzyl groups) and diastereotopic protons in the dihydrochromeno-pyrrole system .
- 13C NMR: Confirms carbonyl carbons (δ 170–190 ppm) and quaternary carbons in the fused ring system .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
- Mass Spectrometry (MS): Molecular ion peaks ([M+H]+) align with the theoretical molecular weight (~460–480 g/mol) .
Advanced Research Questions
How can reaction conditions be optimized to improve synthetic yield and scalability?
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol minimizes side reactions in cyclization steps .
- Catalyst Screening: Lewis acids (e.g., AlCl3) accelerate Friedel-Crafts alkylation, and palladium catalysts improve coupling efficiency for pyridine substituents .
- Temperature Control: Lower temperatures (40–60°C) reduce decomposition of sensitive intermediates, while reflux (80°C) drives cyclization to completion .
Data-Driven Example: A study achieved 78% yield using a one-pot MCR with hydrazine hydrate (5 eq.) in dioxane at 80°C for 20 hours .
What strategies resolve contradictions in biological activity data across studies?
- Target-Specific Assays: Use enzyme inhibition assays (e.g., kinase or protease panels) to isolate mechanisms, as broad cytotoxicity screens may conflate effects .
- Structure-Activity Relationship (SAR) Analysis: Compare analogues (e.g., substituents on the pyridine or chlorobenzyl groups) to identify pharmacophores responsible for activity .
- Metabolic Stability Testing: Assess hepatic microsome stability to determine if discrepancies arise from rapid in vivo degradation .
How does the electronic configuration of substituents influence reactivity?
- Electron-Withdrawing Groups (EWGs): The 2-chlorobenzyl group stabilizes the chromeno-pyrrole core via inductive effects, reducing susceptibility to oxidation .
- Pyridine Ring: The nitrogen in pyridin-4-yl enhances electrophilicity at the C-3 position, facilitating nucleophilic substitutions (e.g., with hydrazine to form pyrazole derivatives) .
- Impact on Redox Behavior: Cyclic voltammetry reveals two reduction peaks (-0.5 V and -1.2 V vs. Ag/AgCl) linked to the conjugated diketone system .
Methodological Challenges and Solutions
How to address low yields in large-scale synthesis?
- Continuous Flow Reactors: Improve mixing and heat transfer for cyclization steps, reducing by-product formation .
- Crystallization Optimization: Use solvent mixtures (e.g., ethanol/water) with controlled cooling rates to enhance crystal purity .
What analytical techniques differentiate polymorphic forms of the compound?
- Powder X-Ray Diffraction (PXRD): Identifies distinct crystal lattice arrangements (e.g., Form I vs. Form II) impacting solubility .
- Thermogravimetric Analysis (TGA): Measures thermal stability; polymorphs with lower decomposition temperatures (<200°C) are less suitable for high-temperature applications .
Emerging Research Directions
Can computational modeling predict biological targets for this compound?
- Molecular Docking: Simulations with kinase domains (e.g., EGFR or CDK2) highlight hydrogen bonding between the pyridine nitrogen and catalytic lysine residues .
- ADMET Prediction: Tools like SwissADME estimate moderate blood-brain barrier permeability (logBB = -0.7), suggesting potential CNS applications .
How to design derivatives with enhanced pharmacokinetic profiles?
- Prodrug Strategies: Introduce ester groups at the 9-dione position to improve oral bioavailability, with in vivo hydrolysis releasing the active form .
- PEGylation: Attach polyethylene glycol chains to the chlorobenzyl group to prolong circulation half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
